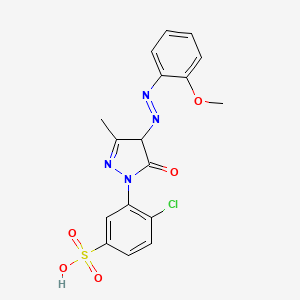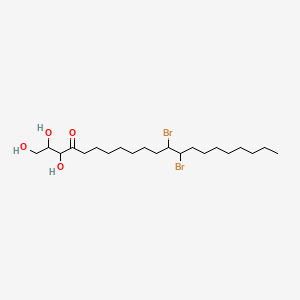
12,13-Dibromo-1,2,3-trihydroxyhenicosan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12,13-Dibromo-1,2,3-trihydroxyhenicosan-4-one is a complex organic compound characterized by the presence of bromine atoms and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12,13-Dibromo-1,2,3-trihydroxyhenicosan-4-one typically involves the bromination of precursor molecules. One common method is the dibromination of alkenes using reagents such as dimethyl sulfoxide (DMSO) and oxalyl bromide, which provide mild conditions and high yields . Another approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a stable halogen source at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using solid reagents like tetrapropylammonium nonabromide, which offers higher selectivity and ease of handling compared to elemental bromine . The process is optimized for safety and efficiency, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
12,13-Dibromo-1,2,3-trihydroxyhenicosan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atoms can be reduced to form dehalogenated products.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under mild conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry.
Applications De Recherche Scientifique
12,13-Dibromo-1,2,3-trihydroxyhenicosan-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and as a bioactive compound.
Medicine: Explored for its therapeutic potential in treating metabolic diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 12,13-Dibromo-1,2,3-trihydroxyhenicosan-4-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromo-3-chloropropane: Known for its use as a soil fumigant.
meso-1,2-Dibromo-1,2-diphenylethane: Used in electrochemical studies and organic synthesis.
Uniqueness
12,13-Dibromo-1,2,3-trihydroxyhenicosan-4-one is unique due to its combination of bromine atoms and multiple hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H40Br2O4 |
|---|---|
Poids moléculaire |
516.3 g/mol |
Nom IUPAC |
12,13-dibromo-1,2,3-trihydroxyhenicosan-4-one |
InChI |
InChI=1S/C21H40Br2O4/c1-2-3-4-5-7-10-13-17(22)18(23)14-11-8-6-9-12-15-19(25)21(27)20(26)16-24/h17-18,20-21,24,26-27H,2-16H2,1H3 |
Clé InChI |
PIHSFMWIMUNMLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(CCCCCCCC(=O)C(C(CO)O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)


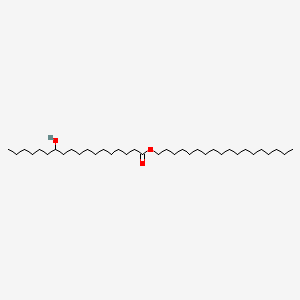
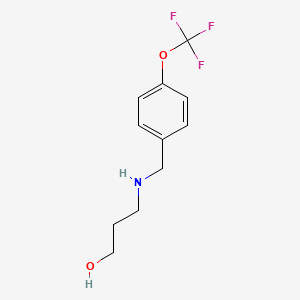
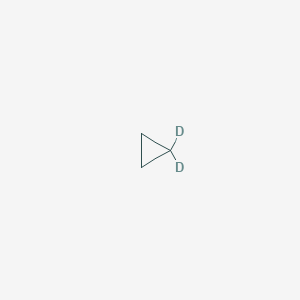
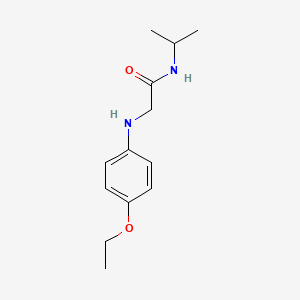

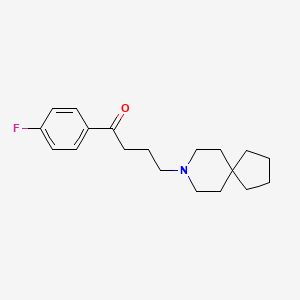

![Acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline](/img/structure/B13776294.png)
